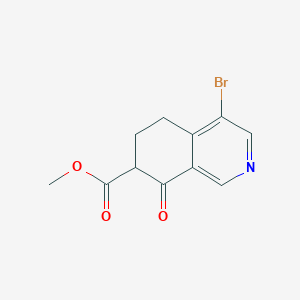![molecular formula C18H19N3OS B2699849 2-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]-1,3-benzothiazole CAS No. 2380085-73-2](/img/structure/B2699849.png)
2-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]-1,3-benzothiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]-1,3-benzothiazole, also known as P4MPT, is a chemical compound that has gained attention in scientific research due to its potential applications in medicinal chemistry.
科学的研究の応用
2-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]-1,3-benzothiazole has shown potential in various scientific research applications, particularly in medicinal chemistry. It has been studied for its anticancer properties, as it has been found to inhibit the growth and proliferation of cancer cells. 2-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]-1,3-benzothiazole has also been studied for its potential as an anti-inflammatory agent, as it has been found to reduce inflammation in animal models. Additionally, 2-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]-1,3-benzothiazole has been studied for its potential as a neuroprotective agent, as it has been found to protect neurons from oxidative stress and cell death.
作用機序
The mechanism of action of 2-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]-1,3-benzothiazole is not fully understood, but it is believed to work through multiple pathways. 2-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]-1,3-benzothiazole has been found to inhibit the activity of various enzymes and proteins that are involved in cancer cell growth and inflammation. Additionally, 2-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]-1,3-benzothiazole has been found to modulate the expression of genes that are involved in oxidative stress and cell death.
Biochemical and Physiological Effects:
2-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]-1,3-benzothiazole has been found to have various biochemical and physiological effects. It has been found to reduce the production of reactive oxygen species, which are known to cause oxidative stress and damage to cells. Additionally, 2-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]-1,3-benzothiazole has been found to modulate the expression of various cytokines and chemokines, which are involved in inflammation.
実験室実験の利点と制限
One advantage of using 2-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]-1,3-benzothiazole in lab experiments is that it is relatively easy to synthesize and purify. Additionally, 2-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]-1,3-benzothiazole has shown promising results in various scientific research applications. However, one limitation of using 2-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]-1,3-benzothiazole in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in various applications.
将来の方向性
There are several future directions for research on 2-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]-1,3-benzothiazole. One direction is to further investigate its mechanism of action, as this could lead to the development of more effective treatments for cancer, inflammation, and neurodegenerative diseases. Additionally, future research could focus on optimizing the synthesis method of 2-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]-1,3-benzothiazole to improve its purity and yield. Finally, future research could investigate the potential of 2-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]-1,3-benzothiazole as a drug delivery system, as it has been found to have good solubility and stability.
合成法
The synthesis of 2-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]-1,3-benzothiazole involves a multi-step process that starts with the reaction of 4-pyridinemethanol with piperidine. This reaction produces 3-(pyridin-4-yloxymethyl)piperidine, which is then reacted with 2-bromo-1,3-benzothiazole to produce 2-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]-1,3-benzothiazole. The final product is purified through column chromatography and characterized using various spectroscopic techniques.
特性
IUPAC Name |
2-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]-1,3-benzothiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3OS/c1-2-6-17-16(5-1)20-18(23-17)21-11-3-4-14(12-21)13-22-15-7-9-19-10-8-15/h1-2,5-10,14H,3-4,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POTOYPXXBCAGKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC3=CC=CC=C3S2)COC4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{3-[(Pyridin-4-yloxy)methyl]piperidin-1-yl}-1,3-benzothiazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(1R*,4R*)-4-Aminocyclohexyl]benzamidehydrochloride](/img/structure/B2699766.png)

![4-chloro-N-(5-chloro-2-methylphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2699768.png)
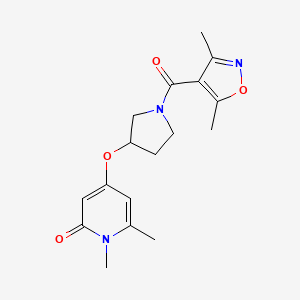

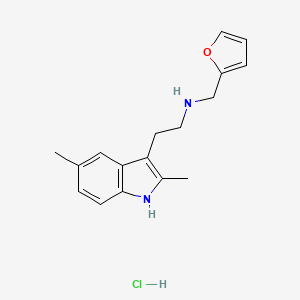
![2-[[3-cyano-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl]sulfanyl]-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide](/img/structure/B2699778.png)

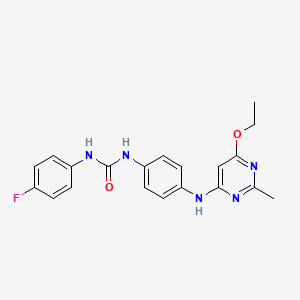
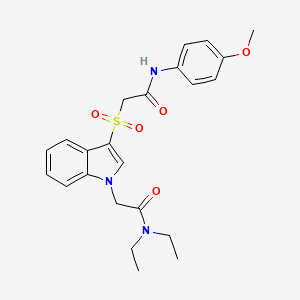

![4-({[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetyl}amino)benzamide](/img/structure/B2699787.png)
